molecular formula C14H29NO2 B12682035 N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide CAS No. 94333-41-2

N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide

Cat. No.: B12682035
CAS No.: 94333-41-2
M. Wt: 243.39 g/mol
InChI Key: CFTZGPRXGIWVIV-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide is an organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a dimethylethyl group, and a valeramide backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide typically involves the reaction of 2-amino-2-methyl-1-propanol with a suitable acid chloride or acid anhydride. For example, the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol can yield the desired compound . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the valeramide backbone can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-1,1-dimethylethyl)-2-isobutyl-3-methylvaleramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

94333-41-2

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-3-methyl-2-(2-methylpropyl)pentanamide

InChI

InChI=1S/C14H29NO2/c1-7-11(4)12(8-10(2)3)13(17)15-14(5,6)9-16/h10-12,16H,7-9H2,1-6H3,(H,15,17)

InChI Key

CFTZGPRXGIWVIV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(C)C)C(=O)NC(C)(C)CO

Origin of Product

United States

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